N2-Ethyl-2'-deoxyguanosine

Mutagenesis DNA Replication Fidelity Cancer Biology

Procure N2-Ethyl-2'-deoxyguanosine as the definitive standard for acetaldehyde-derived DNA adduct research. The N2-ethyl lesion uniquely occupies the minor groove, reducing CTP incorporation ~1500-fold and dictating a G→C transversion mutational spectrum distinct from N2-methyl-dG or O6-ethyl-dG. Substitution with generic alkylguanosines compromises transcription blockage, lesion bypass, and mutagenesis data. Essential for LC-MS/MS validation, site-specific oligonucleotide synthesis, and TC-NER studies. Requires ≥98% HPLC purity for reproducible results.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 101803-03-6
Cat. No. B033418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Ethyl-2'-deoxyguanosine
CAS101803-03-6
SynonymsN2-Ethyl-2’-deoxyguanosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
InChIKeyVOKQFDULHQUWAV-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Ethyl-2'-deoxyguanosine (CAS 101803-03-6): Product-Specific Evidence Guide for Procurement & Scientific Selection


N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a site-specifically modified 2'-deoxynucleoside [1], distinguished by an ethyl adduct at the exocyclic N2 position of guanine . This lesion is formed endogenously from the reaction of acetaldehyde with DNA [1]. It serves as a critical standard for the detection and quantification of alcohol-associated DNA damage [2] and is a fundamental tool for studying mutagenesis and transcription-coupled repair pathways [3].

Why N2-Ethyl-2'-deoxyguanosine Cannot Be Substituted with Other Alkylated Guanosine Adducts


Generic substitution among alkylated guanosine analogs is not scientifically valid due to distinct steric, electronic, and biological outcomes driven by the specific alkylation site and size. N2-Ethyl-2'-deoxyguanosine is not functionally equivalent to N2-methyl-dG, O6-ethyl-dG, or 8-oxo-dG [1]. The N2-ethyl lesion occupies the minor groove of DNA, creating a unique steric barrier that differentially blocks transcription by RNA polymerases [2] and selectively stalls replication by DNA polymerases [3]. Crucially, the ethyl group's increased bulk, relative to a methyl group, dictates distinct mutational spectra [1] and lesion bypass efficiency [4]. Consequently, substituting this compound with a smaller (e.g., N2-methyl-dG) or differently positioned (e.g., O6-ethyl-dG) adduct standard will lead to erroneous experimental conclusions, particularly in assays measuring transcriptional blockage, mutagenesis, and enzymatic lesion bypass.

Quantitative Differentiation: How N2-Ethyl-2'-deoxyguanosine Compares to Closest Analogs


Unique Mutational Signature: G→C Transversions Not Observed with N2-Methyl-dG

The N2-Ethyl-dG adduct displays a unique miscoding potential compared to its methylated analog. During primer extension by the exonuclease-free Klenow fragment of E. coli DNA polymerase I, the N2-Ethyl-dG lesion directs the preferential incorporation of dCMP, leading to a predicted G→C transversion mutational spectrum [1]. This specific mutational signature is not detected with other methylated dG adducts, including 8-methyl-2'-deoxyguanosine, O6-methyl-2'-deoxyguanosine, and the direct analog N2-methyl-2'-deoxyguanosine [1].

Mutagenesis DNA Replication Fidelity Cancer Biology

Transcriptional Blockage Strength: N2-Ethyl-dG Reduces CTP Incorporation by ~1500-fold

A single N2-Ethyl-dG lesion is a potent block to transcription. Studies with mammalian RNA polymerase II (RNAPII) show that the adduct exclusively directs the incorporation of cytidine monophosphate (CMP) opposite the lesion. However, this is a dead-end event, as the lesion reduces CTP incorporation efficiency by approximately 1500-fold compared to an unmodified template [1]. This strong blockage contrasts with the behavior of other lesions and is specific to the N2-ethyl group's steric hindrance in the minor groove.

Transcription RNA Polymerase DNA Damage Response

Enhanced Nucleotide Utilization vs. Oxidative Damage (8-oxo-dGTP)

N2-Ethyl-dGTP, the triphosphate form, is efficiently utilized as a substrate by mammalian replicative polymerases. Steady-state kinetic analysis revealed that DNA polymerase α incorporates N2-ethyl-dGTP opposite a template dC with an insertion frequency 320 times higher than that for 8-oxo-dGTP, a common oxidative lesion [1]. This indicates that the N2-ethyl adduct is a far more effective substrate for this polymerase than an oxidatively damaged nucleotide, highlighting its potential for incorporation into the genome and subsequent mutagenesis.

DNA Replication Nucleotide Pool Damage DNA Polymerase Fidelity

Differential Lesion Bypass by Human PrimPol: A Threshold of Steric Bulk

Human PrimPol, a DNA polymerase involved in replication restart, exhibits a strict steric tolerance for N2-dG adducts. In the presence of Mg2+ ions, PrimPol can incorporate a complementary dCMP opposite the N2-ethyl-dG lesion with moderate efficiency but cannot extend the DNA beyond it [1]. In stark contrast, bulkier N2-adducts such as N2-isobutyl-dG, N2-benzyl-dG, and N2-methyl(1-naphthyl)-dG fully block PrimPol activity, preventing any nucleotide incorporation [1]. This establishes N2-ethyl-dG as the largest adduct in this series that still permits initial insertion by PrimPol, defining a critical structural threshold for this DNA damage tolerance pathway.

Translesion Synthesis DNA Repair PrimPol DNA Damage Tolerance

Chemotherapeutic Modulation: Position-Specific Enhancement of Topoisomerase I Poisoning

The N2-ethyl-dG adduct can modulate the activity of the anticancer drug camptothecin (CPT), a topoisomerase I (Top1) poison. While the adduct itself does not alter Top1's nicking-closing activity, it significantly enhances CPT-induced cleavage complex formation in a position-specific manner [1]. When the N2-ethyl-dG adduct is located immediately 3' to the Top1 cleavage site (position +1), it selectively inhibits the enzyme's religation step, trapping the Top1-DNA cleavage complex [1]. This position-specific effect, driven by steric hindrance from the ethyl group, is not observed with unmodified DNA or with the adduct at other positions.

Cancer Chemotherapy Topoisomerase I DNA Adducts Camptothecin

Procurement-Driven Application Scenarios for N2-Ethyl-2'-deoxyguanosine


Quantitative Analytical Standard for DNA Adductomics and Alcohol Biomarker Studies

This compound serves as an indispensable, highly pure (>98% HPLC) analytical reference standard for the development and validation of highly sensitive LC-MS/MS methods. It is used to quantify acetaldehyde-derived DNA damage in human leukocytes and tissues, enabling the accurate assessment of alcohol consumption as a cancer risk factor [1]. Its procurement is essential for any laboratory engaged in DNA adductomics or biomarker discovery related to lifestyle or environmental exposures.

Mechanistic Probe for Site-Specific Mutagenesis and DNA Replication Fidelity

Procure this compound as a building block for synthesizing site-specifically modified oligonucleotides. These defined templates are essential for in vitro replication and primer extension assays to quantitatively determine the miscoding potential and mutational signature (G→C transversions) of the N2-ethyl-dG lesion, as demonstrated in comparative studies with E. coli and mammalian DNA polymerases [2].

Investigating Transcription-Coupled Repair (TCR) and RNA Polymerase Stalling

The extreme transcriptional blockage caused by N2-ethyl-dG (~1500-fold reduction in CTP incorporation) makes it a powerful, well-characterized positive control for studying transcription-coupled nucleotide excision repair (TC-NER) [3]. Laboratories studying the cellular response to transcription-blocking DNA lesions require this compound to create defined substrates for in vitro transcription and cell-based repair assays.

Reference Lesion for Defining Steric Constraints in Translesion Synthesis (TLS)

As the largest N2-dG adduct bypassed by human PrimPol under physiological Mg2+ conditions, this compound is a critical standard for defining the steric limits of translesion synthesis polymerases [4]. Researchers investigating DNA damage tolerance mechanisms use N2-ethyl-dG as a key reference point in comparative studies against bulkier, completely blocking adducts (e.g., N2-benzyl-dG) to map the active site geometry and bypass capacity of TLS polymerases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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